![molecular formula C16H22ClNO B14645478 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- CAS No. 56099-37-7](/img/structure/B14645478.png)
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- is a complex organic compound with the molecular formula C20H29ClN2O2 and a molecular weight of 364.91 g/mol . This compound is characterized by its unique structure, which includes a pyrido-oxazepine core fused with a chlorophenylmethyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like isopropyl ether and temperatures ranging from 159-161°C . The boiling point of the compound is predicted to be around 472.0±35.0°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction, but they generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
科学的研究の応用
3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-
- 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(morpholinylmethyl)octahydro-
Uniqueness
Compared to similar compounds, 3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro- is unique due to the presence of the chlorophenylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
56099-37-7 |
|---|---|
分子式 |
C16H22ClNO |
分子量 |
279.80 g/mol |
IUPAC名 |
4-[chloro(phenyl)methyl]-3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[2,1-c][1,4]oxazepine |
InChI |
InChI=1S/C16H22ClNO/c17-16(13-6-2-1-3-7-13)14-10-18-9-5-4-8-15(18)12-19-11-14/h1-3,6-7,14-16H,4-5,8-12H2 |
InChIキー |
NZAWVADZRUHJBQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN2CC(COCC2C1)C(C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


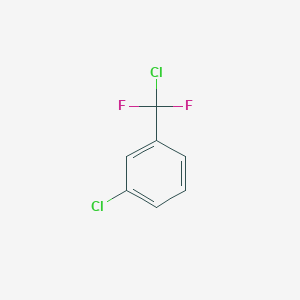
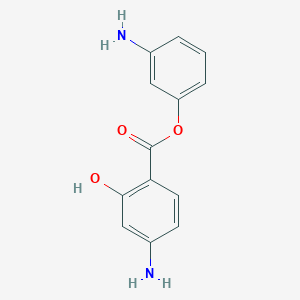
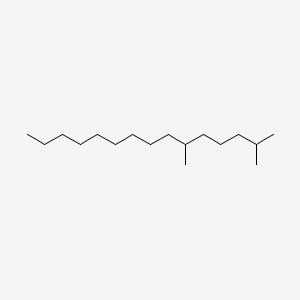
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
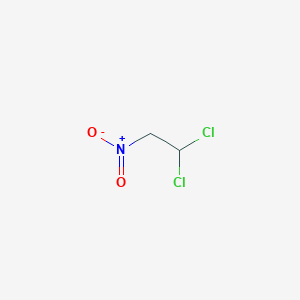
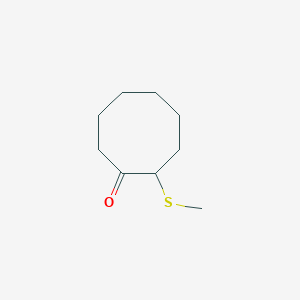

![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)
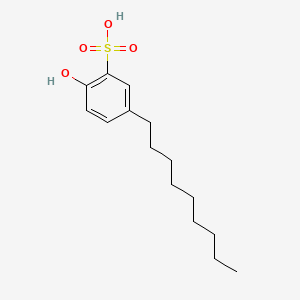
![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)

![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
